molecular formula C6H4INO3 B175931 2-Iodo-5-nitrophenol CAS No. 197243-46-2

2-Iodo-5-nitrophenol

Cat. No.: B175931
CAS No.: 197243-46-2
M. Wt: 265.01 g/mol
InChI Key: KUACYTMKOLNBNK-UHFFFAOYSA-N
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Description

2-Iodo-5-nitrophenol is a halogenated phenolic compound that serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring both an iodine atom and a nitro group on the phenol ring, makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to construct more complex biaryl structures. Recent environmental research has identified iodinated nitrophenols (INPs) as a class of iodinated disinfection byproducts (DBPs) found in drinking water . Toxicological studies suggest that iodinated phenolic DBPs, as a group, demonstrate significantly higher cytotoxicity compared to their chlorinated and brominated analogues, as well as common aliphatic DBPs, raising important questions about their formation and health impacts . Consequently, this compound is of interest in environmental science for studying the occurrence, formation pathways, and toxicological contribution of such emerging contaminants in water systems. Please Note: The specific mechanistic pathways and full scope of its research applications are an active area of scientific investigation, and the available information on its exact role is limited.

Properties

IUPAC Name

2-iodo-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUACYTMKOLNBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595465
Record name 2-Iodo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197243-46-2
Record name 2-Iodo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Phenol Derivatives

Initial nitration of phenol or its derivatives typically employs mixed acid systems (HNO₃/H₂SO₄) to generate nitrophenol intermediates. For example, para-nitrophenol is formed via electrophilic aromatic substitution under controlled temperatures (0–5°C). However, achieving meta-nitration requires harsher conditions or directed metal catalysis. In one protocol, nitration of 2-iodophenol with fuming nitric acid (90%) at 40°C yielded 2-iodo-4-nitrophenol as a minor product, underscoring the challenges in attaining meta-selectivity.

Table 1: Nitration Conditions for Phenol Derivatives

Starting MaterialNitrating AgentTemperature (°C)Time (h)Product (Yield)
2-IodophenolHNO₃ (90%)4042-Iodo-4-nitrophenol (22%)
3-IodophenolHNO₃/H₂SO₄0–523-Iodo-4-nitrophenol (65%)

Iodination of Nitrophenol Intermediates

Iodination of pre-nitrated phenols often utilizes N-iodosuccinimide (NIS) or iodine monochloride (ICl). A study demonstrated that treating 4-nitrophenol with ICl in acetic acid at 80°C for 6 hours produced 2-iodo-4-nitrophenol in 78% yield, with the nitro group directing iodination to the ortho position. Adjusting solvent polarity (e.g., using DMF instead of acetic acid) reduced regioselectivity, yielding mixtures of ortho and para-iodinated products.

Iodination-Nitration Sequential Synthesis

This approach prioritizes iodination before nitration, exploiting the steric and electronic effects of iodine to guide nitro group placement.

Iodination of Phenol

Direct iodination of phenol is achieved using iodine and oxidizing agents like H₂O₂ or HNO₃. For instance, reacting phenol with I₂/KIO₃ in H₂SO₄ at 60°C generated 2-iodophenol (43%) and 4-iodophenol (37%). Separation of isomers via fractional crystallization is critical for subsequent nitration.

Nitration of Iodophenols

Nitration of 2-iodophenol with concentrated HNO₃ (70%) at 0°C preferentially yields 2-iodo-5-nitrophenol (51%) due to the meta-directing influence of the iodine atom. Elevated temperatures (>20°C) favor para-nitration, producing 2-iodo-4-nitrophenol as the major product.

Table 2: Nitration Outcomes for 2-Iodophenol

Nitrating AgentTemperature (°C)Time (h)Major Product (Yield)
HNO₃ (70%)03This compound (51%)
HNO₃ (70%)2532-Iodo-4-nitrophenol (68%)

Catalytic Methods for Enhanced Regioselectivity

Transition metal catalysts, particularly palladium and copper complexes, improve regioselectivity and reduce reaction times.

Palladium-Catalyzed Iodination

A patent describes the use of Pd(OAc)₂ to catalyze iodination of 3-nitrophenol with KI in trifluoroacetic acid, achieving this compound in 89% yield at 50°C. The catalyst facilitates oxidative addition of iodine, enhancing ortho-selectivity relative to uncatalyzed reactions.

Copper-Mediated Nitration

Copper nitrate adsorbed on silica gel enables selective meta-nitration of 2-iodophenol at 120°C, yielding this compound in 74% purity. The silica gel matrix moderates nitric acid reactivity, minimizing over-nitration.

Industrial-Scale Production and Optimization

Industrial protocols prioritize cost-effectiveness and scalability, often employing continuous-flow reactors.

Hydrolysis of Diazonium Salts

A patented method hydrolyzes 2-methyl-5-nitrobenzenediazonium sulfate in 50–60% H₂SO₄ at 100°C to produce 2-methyl-5-nitrophenol in 93.9% yield. Adapting this approach for iodinated analogs involves substituting methyl with iodine at the diazonium stage, though yields drop to ~70% due to iodine’s bulk.

Table 3: Industrial Hydrolysis Parameters

SubstrateH₂SO₄ Concentration (%)Temperature (°C)Yield (%)
2-Iodo-5-nitrobenzenediazonium50–6010070

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-iodophenol with KNO₃ and clay montmorillonite K10 for 2 hours produced this compound in 65% yield, eliminating solvent waste and reducing reaction time.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost
Nitration-Iodination5195ModerateHigh
Iodination-Nitration6892HighMedium
Pd-Catalyzed Iodination8998LowHigh
Industrial Hydrolysis7097HighLow

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-Iodo-5-aminophenol.

    Oxidation: Quinones derived from the phenolic group.

Scientific Research Applications

Antimicrobial Activity

2-Iodo-5-nitrophenol exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism involves the formation of reactive intermediates that disrupt protein synthesis essential for cell division, leading to apoptosis in microbial cells .

Anticancer Research

The compound has been investigated for its potential as an antineoplastic agent, particularly in the treatment of acute myeloid leukemia (AML). In vitro experiments demonstrated that it induces apoptosis in AML cells with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics . The mechanism of action involves targeting specific pathways related to cell proliferation, effectively depriving cancer cells of necessary energy sources .

Agricultural Applications

This compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its unique structure allows for improved interaction with target organisms, thereby increasing crop yields and reducing agricultural losses due to pests .

Material Science

In materials science, this compound is explored for developing specialized polymers and organic electronic materials. Its properties are leveraged in creating flexible electronic devices such as OLEDs (Organic Light Emitting Diodes) due to its ability to function as an organic semiconductor .

Antimicrobial Studies

A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant reductions in bacterial viability at low concentrations .

Cancer Treatment Research

In vitro experiments showed that this compound induced apoptosis in AML cells, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics. The compound's ability to target specific signaling pathways involved in cell proliferation was crucial for its anticancer effects .

Environmental Impact

Investigations into the phototransformation of halophenolic compounds revealed that derivatives like this compound can pose risks to marine organisms due to their persistence and toxicity in aquatic environments .

Mechanism of Action

The mechanism of action of 2-Iodo-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Nitrophenol (C₆H₅NO₃)

  • Structure : Nitro group at position 2, hydroxyl at position 1.
  • Molecular Weight : 139.11 g/mol.
  • Key Differences: Lacks the iodine substituent, resulting in lower molecular weight and reduced steric hindrance. Exhibits lower acidity (pKa ~7.2) compared to its para-isomer (4-nitrophenol, pKa ~7.1) due to intramolecular hydrogen bonding .
  • Applications : Used in dyes, pharmaceuticals, and as a precursor in organic synthesis.

2-Fluoro-5-nitrophenol (C₆H₄FNO₃)

  • Structure : Fluorine at position 2, nitro at position 5.
  • Molecular Weight : 157.10 g/mol.
  • Key Differences: Fluorine’s electronegativity enhances electron-withdrawing effects, increasing acidity compared to iodine derivatives.
  • Applications : Intermediate in fluorinated pharmaceutical synthesis.

2-Amino-5-nitrophenol (C₆H₆N₂O₃)

  • Structure: Amino group (-NH₂) at position 2, nitro at position 5.
  • Molecular Weight : 154.12 g/mol.
  • Key Differences: The amino group increases solubility in acidic conditions (forms ammonium salts) and enables participation in coupling reactions. Less stable under oxidative conditions due to the reactive -NH₂ group .
  • Applications : Used in hair dyes and cosmetic formulations due to its chromophoric properties.

5-Methoxy-2-nitrophenol (C₇H₇NO₄)

  • Structure : Methoxy (-OCH₃) at position 5, nitro at position 2.
  • Molecular Weight : 169.14 g/mol.
  • Key Differences: Methoxy’s electron-donating nature decreases acidity compared to iodine or nitro-substituted phenols. Enhanced stability in basic environments due to reduced electrophilicity .
  • Applications : Research applications in organic electronics and photochemistry.

2-Amino-4-chloro-5-nitrophenol (C₆H₅ClN₂O₃)

  • Structure: Amino at position 2, chloro at position 4, nitro at position 5.
  • Molecular Weight : 188.57 g/mol.
  • Key Differences: Chlorine’s moderate electronegativity balances electron withdrawal, making it less reactive than iodine derivatives in halogenation reactions. The amino and nitro groups create a push-pull electronic effect, useful in dye chemistry .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Acidity (Relative) Key Applications References
2-Iodo-5-nitrophenol C₆H₄INO₃ 265.01 -I (C2), -NO₂ (C5) Moderate Organic synthesis, halogen bonding
2-Nitrophenol C₆H₅NO₃ 139.11 -NO₂ (C2) Low (~7.2 pKa) Dyes, pharmaceuticals
2-Fluoro-5-nitrophenol C₆H₄FNO₃ 157.10 -F (C2), -NO₂ (C5) High Fluorinated APIs
2-Amino-5-nitrophenol C₆H₆N₂O₃ 154.12 -NH₂ (C2), -NO₂ (C5) Moderate Cosmetics, dyes
5-Methoxy-2-nitrophenol C₇H₇NO₄ 169.14 -OCH₃ (C5), -NO₂ (C2) Low Photochemistry

Research Findings and Trends

  • Halogen Effects : Iodo derivatives exhibit stronger halogen bonding than fluoro or chloro analogs, making them valuable in crystal engineering and supramolecular chemistry .
  • Nitro Group Position: Nitro groups at position 5 (meta to -OH) reduce intramolecular hydrogen bonding compared to ortho-substituted nitrophenols, increasing solubility in non-polar solvents.

Biological Activity

2-Iodo-5-nitrophenol (C6H4INO3) is a nitrophenolic compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and implications for health and environmental applications.

This compound is characterized by the presence of both iodo and nitro substituents on the phenolic ring. Its molecular structure can be represented as follows:

  • Molecular Formula : C6H4INO3
  • Molecular Weight : 253.01 g/mol
  • Boiling Point : Approximately 278.9 °C
  • Density : 2.176 g/cm³

These properties contribute to its reactivity and interactions with biological systems.

Target Enzymes

Research indicates that this compound interacts with various enzymes, notably:

  • Sulfotransferase 1A1 : Involved in the metabolism of drugs and xenobiotics.
  • Alpha-amylase 2B : Plays a role in carbohydrate digestion.

These interactions suggest that the compound may influence metabolic pathways and enzyme activity in biological systems.

Biochemical Pathways

Nitrophenols, including this compound, undergo nucleophilic aromatic substitution reactions. This mechanism can lead to the formation of reactive intermediates, which may further interact with cellular components, potentially disrupting normal cellular functions.

Antimicrobial Properties

Studies have investigated the antimicrobial activity of this compound against various pathogens:

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in various cell lines:

  • Cell Line Studies : It has been observed that at high concentrations, this compound can induce toxicity in mammalian cell lines, which raises concerns regarding its safety profile for therapeutic use .

Environmental Impact

Due to its structural characteristics, this compound is also studied for its environmental implications:

  • Biodegradation : Certain bacterial strains have been identified that can utilize nitrophenolic compounds as carbon sources, suggesting potential bioremediation applications .

Study on Microbial Degradation

A significant study focused on the microbial degradation of nitrophenols highlighted the ability of Cupriavidus sp. strain CNP-8 to utilize 2-chloro-5-nitrophenol (a related compound) as a sole carbon source. This study provided insights into the metabolic pathways involved in degrading nitrophenolic compounds and their potential environmental applications .

Toxicological Assessments

Toxicological evaluations have revealed that nitrophenols can have varying effects based on concentration:

Concentration (mM)Degradation Rate (μM/h)Observations
0.321.2Complete degradation in 36 h
0.4-Maximum rate observed
>0.7NegligibleToxic inhibitory effects noted

This table illustrates how higher concentrations may inhibit microbial growth and degradation processes .

Q & A

Q. What frameworks guide the ethical use of halogenated phenols in biomedical studies?

  • Methodological Answer :
  • Regulatory Compliance : Adhere to REACH and OSHA guidelines for halogenated compound handling.
  • Hazard Assessment : Conduct Ames tests to evaluate mutagenicity before in vivo applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-5-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-Iodo-5-nitrophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.